molecular formula C₁₇H₁₇NO₄ B1145097 2,3-Dihydro-5,6-dimethoxy-2-[(1-oxido-4-pyridinyl)methyl]-1H-inden-1-one CAS No. 896134-07-9

2,3-Dihydro-5,6-dimethoxy-2-[(1-oxido-4-pyridinyl)methyl]-1H-inden-1-one

Cat. No.: B1145097
CAS No.: 896134-07-9
M. Wt: 299.32
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Description

2,3-Dihydro-5,6-dimethoxy-2-[(1-oxido-4-pyridinyl)methyl]-1H-inden-1-one is a critical synthetic intermediate in the production of Donepezil, a widely prescribed acetylcholinesterase inhibitor. Donepezil is a cornerstone therapy for Alzheimer's disease , and research into its synthesis and the properties of its intermediates remains vital for process development and the potential creation of novel analogues. The primary research value of this compound lies in its role as a precursor, enabling investigations into more efficient synthetic routes and the structure-activity relationships of the donepezil pharmacophore. Its mechanism of action is intrinsically linked to the final active pharmaceutical ingredient; Donepezil functions by reversibly inhibiting acetylcholinesterase in the brain, thereby increasing the concentration of acetylcholine. This enhancement of cholinergic neurotransmission is a key strategy for mitigating cognitive deficits associated with Alzheimer's disease. The clinical efficacy of Donepezil in improving cognition and function is well-established . Consequently, this intermediate is an indispensable tool for medicinal chemists and pharmacologists focused on advancing neuropharmacology, exploring new therapeutic entities for cholinergic deficits, and optimizing the manufacturing processes of a critical Alzheimer's drug.

Properties

IUPAC Name

5,6-dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methyl]-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-21-15-9-12-8-13(7-11-3-5-18(20)6-4-11)17(19)14(12)10-16(15)22-2/h3-6,9-10,13H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBSBQPGVAOILV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(C2=O)CC3=CC=[N+](C=C3)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation

Acylating a dimethoxy-substituted benzene derivative with succinic anhydride under Friedel-Crafts conditions generates the indanone ring. For example, 1,2-dimethoxybenzene reacts with succinic anhydride in the presence of AlCl₃ to yield 5,6-dimethoxyindan-1-one. This method typically achieves moderate yields (50–60%) and requires careful control of reaction stoichiometry to avoid over-acylation.

Cyclization of Prefunctionalized Precursors

Alternative routes involve cyclization of diketones or keto-esters. For instance, heating 3,4-dimethoxyphenylacetone with a strong base induces intramolecular aldol condensation, forming the indanone ring. This method offers higher regioselectivity (>80% yield) but demands anhydrous conditions and precise temperature control.

Introduction of the Pyridinylmethyl Group

The critical C-2 position of the indanone core undergoes alkylation with a pyridinylmethyl moiety. Two dominant strategies are employed:

Nucleophilic Alkylation

Generating an enolate at the C-2 position using LDA (lithium diisopropylamide) enables reaction with 4-(bromomethyl)pyridine. For example, treating 5,6-dimethoxyindan-1-one with LDA in THF at −78°C, followed by addition of 4-(bromomethyl)pyridine, yields 2-(pyridin-4-ylmethyl)-5,6-dimethoxyindan-1-one. Typical yields range from 45% to 65%, with side products arising from over-alkylation or enolate protonation.

Mannich Reaction

A one-pot Mannich reaction using 5,6-dimethoxyindan-1-one, formaldehyde, and pyridine-4-amine hydrochloride in acetic acid introduces the pyridinylmethyl group directly. This method simplifies purification but suffers from lower yields (30–40%) due to competing imine formation.

Oxidation to the N-Oxide Derivative

The final step involves oxidizing the pyridine ring to its N-oxide. Meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C is the most effective reagent, achieving >90% conversion within 4–6 hours. Alternative oxidants like hydrogen peroxide in acetic acid require prolonged reaction times (24–48 hours) and yield <70% product.

Table 1: Comparative Oxidation Conditions

Oxidizing AgentSolventTemperatureTime (h)Yield (%)
mCPBADCM0–25°C4–692
H₂O₂AcOH50°C2468
OzoneMeOH/H₂O−78°C145

Alternative Synthetic Routes

Direct N-Oxide Precursor Alkylation

Preforming the pyridine N-oxide before alkylation avoids post-functionalization oxidation. For example, 4-(bromomethyl)pyridine N-oxide reacts with the indanone enolate to directly yield the target compound. However, this route is less favored due to the instability of bromomethylpyridine N-oxide under basic conditions.

Reductive Amination

Condensing 5,6-dimethoxyindan-1-one with pyridine-4-carbaldehyde followed by reductive amination using NaBH₃CN introduces the methylene group. Subsequent oxidation with mCPBA completes the synthesis. This method offers flexibility but requires strict anhydrous conditions.

Challenges and Optimization

  • Regioselectivity : Competing alkylation at C-1 or C-3 positions necessitates careful enolate stabilization.

  • Oxidation Side Reactions : Over-oxidation of methoxy groups or indanone ketone can occur with strong oxidants.

  • Purification : Silica gel chromatography using EtOAc/hexane (3:7) effectively separates the N-oxide from unreacted starting material .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-5,6-dimethoxy-2-[(1-oxido-4-pyridinyl)methyl]-1H-inden-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different indanone derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Pharmacological Properties

The compound exhibits several pharmacological activities that make it of interest in medicinal chemistry:

  • Cholinesterase Inhibition : Similar to Donepezil, this compound acts as a reversible inhibitor of acetylcholinesterase, which leads to increased levels of acetylcholine in the synaptic cleft. This mechanism is crucial for enhancing cognitive function in patients with Alzheimer's disease .
  • Neuroprotective Effects : Research indicates that the compound may possess neuroprotective properties, potentially mitigating neuronal damage associated with neurodegenerative diseases .

Alzheimer's Disease Research

Numerous studies have investigated the role of 2,3-Dihydro-5,6-dimethoxy-2-[(1-oxido-4-pyridinyl)methyl]-1H-inden-1-one in Alzheimer's disease treatment. Its similarity to Donepezil suggests it could be effective in enhancing cognitive function and memory retention.

Case Study : A study published in MDPI evaluated the effects of related compounds on lipid metabolism in hepatocytes, indicating potential pathways for neuroprotection and cognitive enhancement through modulation of lipid profiles .

Drug Development

The compound serves as a lead structure for developing new cholinesterase inhibitors. Its derivatives are being synthesized and tested for improved efficacy and reduced side effects.

Research Findings : A series of derivatives have been synthesized and evaluated for their inhibitory activity against acetylcholinesterase, showing promising results that could lead to new therapeutic agents .

Toxicology Studies

As an impurity in pharmaceutical formulations, understanding the toxicological profile of this compound is crucial for ensuring drug safety.

Toxicological Assessment : Toxicity studies have been conducted to evaluate the safety margins of this compound when present as an impurity in Donepezil formulations. These studies help establish acceptable limits for impurities in pharmaceutical products .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Key Structural Features Target Enzymes (IC₅₀) Pharmacological Notes
Donepezil (E2020) Benzyl-substituted piperidine, 5,6-dimethoxy indanone AChE: 5.7 nM; BuChE: >7.1 µM High BBB penetration, long half-life, selective AChE inhibition .
Target Compound (1-Oxido-4-pyridinyl)methyl substituent, 5,6-dimethoxy indanone Data limited; inferred AChE/BuChE activity Enhanced polarity may reduce BBB penetration but improve solubility .
Donepezil-N-oxide Piperidine N-oxide, benzyl group Not reported Studied as a metabolite; oxidation may alter metabolic stability .
Hybrid Analog () Piperazinium salt, alkyl halide substituents AChE: 0.12–1.8 µM; BuChE: 1–15 µM Moderate dual inhibition; alkyl chain length affects potency .
Pyridine Hybrid () (3-Methylpyridin-2-yl)methyl substituent AChE: <20 nM Improved metal chelation and Aβ aggregation inhibition compared to donepezil .
Indanone Derivative () 3-Methyl group, 5,6-dimethoxy indanone Cholinergic activity (Pa: 0.788) Natural product with mild AChE interaction; lacks piperidine/pyridine substituents .

Key Comparative Findings

Structural Modifications and Enzyme Selectivity The target compound replaces donepezil’s benzyl group with a polar N-oxide pyridine, likely reducing lipophilicity (logP ~3.5–4.0 vs. donepezil’s 4.27) and BBB penetration but improving solubility . Pyridine-based hybrids (e.g., ) demonstrate nanomolar AChE inhibition, suggesting that pyridine substituents can enhance binding via π-π stacking or hydrogen bonding. The N-oxide in the target compound may further stabilize interactions with AChE’s peripheral anionic site .

Dual AChE/BuChE Inhibition

  • Donepezil is highly selective for AChE (1,250-fold over BuChE) . In contrast, hybrid derivatives () exhibit balanced dual inhibition, with BuChE IC₅₀ values in the low micromolar range. The target compound’s BuChE activity remains uncharacterized but could align with these hybrids if the N-oxide engages BuChE’s larger active site .

Secondary Pharmacological Effects

  • The pyridine hybrid in shows multifunctional benefits, including Aβ anti-aggregation (72.4% inhibition at 20 µM) and metal chelation, which are absent in donepezil. The target compound’s N-oxide group may similarly contribute to metal-binding or antioxidant activity .

Metabolic and Stability Considerations Donepezil-N-oxide () highlights the role of oxidation in metabolism.

Biological Activity

2,3-Dihydro-5,6-dimethoxy-2-[(1-oxido-4-pyridinyl)methyl]-1H-inden-1-one, also known as Donepezil Alkene Pyridine N-Oxide (CAS No: 896134-06-8), is a compound that has garnered attention due to its potential biological activities, particularly in the context of neurodegenerative diseases like Alzheimer's. This article examines the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H23NO3C_{17}H_{23}N_{O_3} with a molecular weight of approximately 325.83 g/mol. The structure features a pyridine ring and methoxy groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC17H23NO3C_{17}H_{23}N_{O_3}
Molecular Weight325.83 g/mol
CAS Number896134-06-8
IUPAC Name5,6-dimethoxy-2-(pyridin-4-yloxymethyl)-2,3-dihydroinden-1-one

The compound is primarily recognized for its role as an acetylcholinesterase inhibitor. This mechanism is crucial in enhancing cholinergic neurotransmission, which is often impaired in neurodegenerative conditions such as Alzheimer's disease. By inhibiting the breakdown of acetylcholine, the compound may help improve cognitive function and memory retention.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. Antioxidants are essential in mitigating oxidative stress, which is implicated in neurodegenerative diseases. The ability to scavenge free radicals can protect neuronal cells from damage.

Neuroprotective Effects

Studies have shown that the compound may exhibit neuroprotective effects through various pathways:

  • Reduction of Oxidative Stress : By reducing reactive oxygen species (ROS), it can prevent neuronal apoptosis.
  • Enhancement of Neurogenesis : Some studies suggest that it may promote the growth of new neurons in certain brain regions.
  • Improvement of Synaptic Plasticity : Enhanced synaptic function can lead to improved learning and memory.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds:

  • In Vivo Studies : Animal models have demonstrated that administration of acetylcholinesterase inhibitors leads to improved cognitive performance in tasks designed to assess memory and learning.
    • Example : A study involving mice treated with a similar compound showed significant improvements in maze navigation tasks compared to controls.
  • In Vitro Studies : Cellular assays indicate that the compound can protect neuronal cells from oxidative stress-induced damage.
    • Example : Neuronal cell cultures exposed to oxidative stress showed reduced cell death when treated with the compound.

Table 2: Summary of Research Findings

Study TypeKey Findings
In VivoImproved cognitive function in animal models
In VitroProtection against oxidative stress-induced neuronal damage

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing this compound, and how can reaction conditions be optimized to enhance yield and purity?

  • Answer: The compound is typically synthesized via multi-step organic reactions, including condensation, alkylation, and oxidation. Key intermediates like the pyridinylmethyl or indenone moieties are prepared separately and coupled under controlled conditions. Optimization involves adjusting solvent polarity (e.g., dichloromethane or ethanol), temperature (40–80°C), and catalysts (e.g., palladium for cross-coupling). Purification via column chromatography or recrystallization improves purity, while HPLC and LC-MS validate final product integrity .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

  • Answer:

  • X-ray crystallography resolves the 3D structure, including bond angles and intermolecular interactions (e.g., hydrogen bonds in crystal packing) .
  • NMR (¹H/¹³C) confirms proton environments and stereochemistry, particularly for methoxy and pyridinyl groups .
  • Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. What in vitro/in vivo models are appropriate for evaluating neuroprotective efficacy?

  • Answer:

  • In vitro: Acetylcholinesterase (AChE) inhibition assays (IC₅₀ determination) using erythrocyte membranes or recombinant enzymes .
  • Cell-based models: SH-SY5Y neuronal cells exposed to oxidative stress (e.g., H₂O₂) to assess viability via MTT assays .
  • In vivo: Transgenic Alzheimer’s disease (AD) mouse models (e.g., APP/PS1) for behavioral and histopathological analysis .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations clarify binding interactions with acetylcholinesterase?

  • Answer:

  • Software: Use AutoDock Vina or Schrödinger Suite for docking studies to predict binding poses within the AChE active site (e.g., interaction with catalytic triad: Ser200, His440, Glu327) .
  • Parameters: Analyze binding energy (ΔG), hydrogen bonds, and π-π stacking with aromatic residues (e.g., Trp286).
  • Validation: Compare results with experimental IC₅₀ values and site-directed mutagenesis data .

Q. What experimental strategies resolve discrepancies in reported inhibitory potency (e.g., IC₅₀ variations) across studies?

  • Answer:

  • Standardize assays: Use identical enzyme sources (e.g., human recombinant vs. electric eel AChE) and substrate concentrations (acetylthiocholine iodide) .
  • Control variables: pH (7.4–8.0), temperature (25–37°C), and incubation time (20–30 mins).
  • Statistical validation: Replicate experiments (n ≥ 3) and apply ANOVA for cross-study comparisons .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?

  • Answer:

  • Modify substituents: Replace the pyridinylmethyl group with bulkier aryl rings to enhance AChE selectivity over butyrylcholinesterase (BChE) .
  • Introduce polar groups: Add hydroxyl or amine moieties to improve solubility and blood-brain barrier penetration.
  • Assay cascades: Test analogs in parallel AChE/BChE assays and correlate results with molecular volume/polarity descriptors .

Q. What methodologies identify non-covalent interactions in crystal structures, and how do they influence stability?

  • Answer:

  • Hirshfeld surface analysis: Quantify intermolecular interactions (e.g., CH/π, van der Waals) using CrystalExplorer .
  • Thermal studies: DSC/TGA assess melting points and stability, linking crystal packing efficiency to thermal resilience .
  • Solvent effects: Compare polymorph formation in polar vs. non-polar solvents via PXRD .

Q. How are synthetic impurities (e.g., deoxy derivatives) characterized and controlled?

  • Answer:

  • HPLC-MS: Detect and quantify impurities (e.g., Donepezil Impurity Deoxy, [M+H]⁺ = 377.48) using C18 columns and gradient elution .
  • Process controls: Optimize reaction time/temperature to minimize byproducts (e.g., overalkylation).
  • Regulatory standards: Follow ICH guidelines for impurity profiling (≤0.15% for unknown impurities) .

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